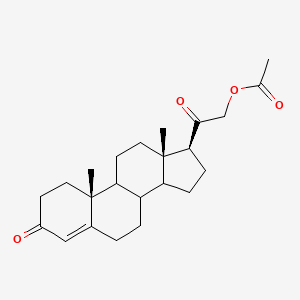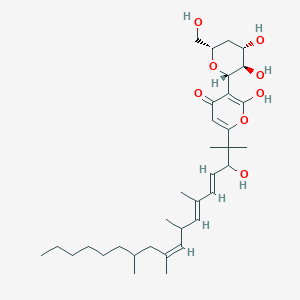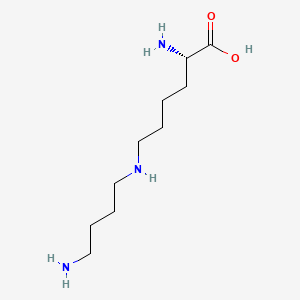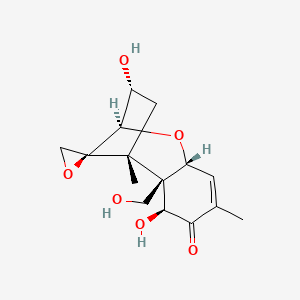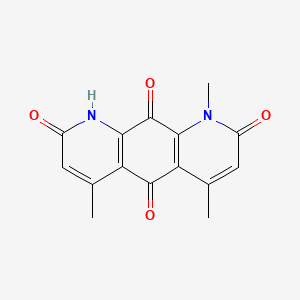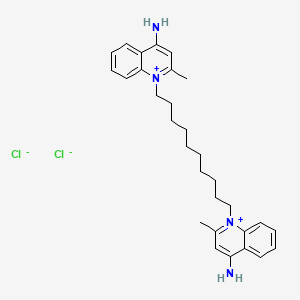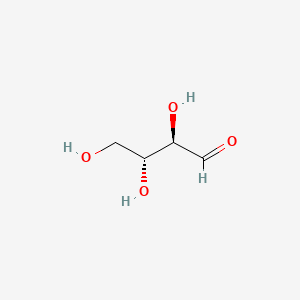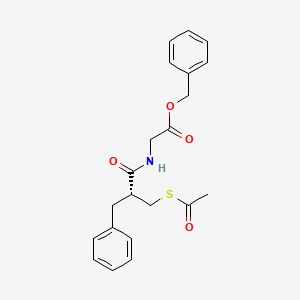
地塞卡多曲
概述
描述
德克萨多曲是一种强效且选择性地抑制神经肽酶的药物,神经肽酶也称为脑啡肽酶。它是一种抗高血压药物,已被发现具有化学保护活性。 德克萨多曲正在接受临床评估作为一种肠道抗分泌剂,并可能对多发性骨髓瘤具有生物活性 .
科学研究应用
德克萨多曲在科学研究中具有多种应用,包括:
化学: 它在各种化学研究中用作神经肽酶的选择性抑制剂。
生物学: 它因其对多发性骨髓瘤和其他疾病的潜在生物活性而被研究。
医学: 它正在接受临床评估作为一种肠道抗分泌剂,并可能用于治疗胃肠道疾病。
作用机制
德克萨多曲通过抑制神经肽酶发挥作用,神经肽酶是一种分解脑啡肽的酶。脑啡肽是作用于阿片受体,特别是δ亚型的肽。通过抑制神经肽酶,德克萨多曲增加了脑啡肽的水平,这反过来又抑制了腺苷酸环化酶,降低了细胞内环状腺苷单磷酸 (cAMP) 的水平。 这导致肠道中水分和电解质分泌减少,从而产生抗分泌作用 .
安全和危害
未来方向
生化分析
Biochemical Properties
Dexecadotril plays a significant role in biochemical reactions by inhibiting neprilysin, an enzyme responsible for the degradation of enkephalins. Enkephalins are peptides that act on opioid receptors and are involved in regulating pain and other physiological processes. By inhibiting neprilysin, Dexecadotril prolongs the action of enkephalins, thereby enhancing their physiological effects . The compound interacts with neprilysin through a binding interaction that prevents the enzyme from breaking down enkephalins .
Cellular Effects
Dexecadotril influences various types of cells and cellular processes. In the gastrointestinal tract, it reduces the secretion of water and electrolytes, which helps alleviate symptoms of acute diarrhea . This effect is achieved without affecting intestinal motility, making it a suitable treatment for diarrhea without causing constipation . Additionally, Dexecadotril has been shown to inhibit rotavirus-induced secretion in Caco-2 cells and cholera toxin-induced secretion in the jejunum .
Molecular Mechanism
The molecular mechanism of Dexecadotril involves its inhibition of neprilysin, which prevents the degradation of enkephalins. Enkephalins act on opioid receptors, particularly the δ subtype, leading to the inhibition of the enzyme adenylyl cyclase and a decrease in intracellular levels of cyclic AMP (cAMP) . This results in reduced secretion of water and electrolytes in the intestines, providing relief from diarrhea . Dexecadotril is rapidly metabolized to its active form, thiorphan, which exerts the bulk of its inhibitory actions on enkephalinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dexecadotril have been observed to change over time. The compound is stable under normal conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that Dexecadotril maintains its efficacy in reducing diarrhea symptoms over extended periods, with no significant loss of activity . The stability and degradation of the compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Dexecadotril vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces diarrhea symptoms without causing significant adverse effects . At higher doses, Dexecadotril can cause toxic effects, including gastrointestinal disturbances and potential nephrotoxicity . Threshold effects have been observed, where the efficacy of the compound plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic effects .
Metabolic Pathways
Dexecadotril is involved in metabolic pathways that include its conversion to thiorphan, its active metabolite . This conversion is facilitated by enzymatic hydrolysis. Thiorphan then inhibits neprilysin, leading to prolonged action of enkephalins . The compound is primarily metabolized in the liver and excreted through urine . The metabolic pathways of Dexecadotril also involve interactions with various enzymes and cofactors that facilitate its conversion and excretion .
Transport and Distribution
Within cells and tissues, Dexecadotril is transported and distributed through various mechanisms. The compound is absorbed in the gastrointestinal tract and distributed to target tissues where it exerts its effects . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Dexecadotril’s localization and accumulation in specific tissues are influenced by its binding affinity to these transporters and proteins .
Subcellular Localization
Dexecadotril’s subcellular localization is primarily in the cytoplasm, where it interacts with neprilysin . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity and function are largely dependent on its interaction with neprilysin in the cytoplasm .
准备方法
德克萨多曲可以通过多种方法合成,包括:
手性库中手性体的合成: 这涉及使用手性起始材料来合成该化合物。
外消旋前体的化学拆分: 该方法将外消旋混合物分离成其对映异构体。
内消旋起始材料的酶拆分和去对称化: 该方法使用酶选择性地与一种对映异构体反应。
化学反应分析
德克萨多曲会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。
还原: 该反应涉及添加氢气或去除氧气。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。
水解: 该反应涉及使用水断裂分子中的键.
在这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及水和酸等水解剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
德克萨多曲与其他神经肽酶抑制剂(如依卡多曲和法西多曲)类似。它表现出独特的药理学特性:
依卡多曲: 具有心血管活性,用于治疗心血管疾病。
这些化合物具有类似的作用机制,但在具体应用和效果方面有所不同。
属性
IUPAC Name |
benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150104 | |
| Record name | Dexecadotril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112573-72-5 | |
| Record name | Dexecadotril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexecadotril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXECADOTRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OFI9D9892 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


